(1S,6S,7R)-2,6,8,8-Tetramethyltricyclo[5.2.2.01,6]undec-2-ene
Overview
Description
“(1S,6S,7R)-2,6,8,8-Tetramethyltricyclo[5.2.2.01,6]undec-2-ene” is a chemical compound with the molecular formula C15H241.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it’s worth noting that the synthesis of similar tricyclic compounds often involves complex organic reactions2.Molecular Structure Analysis
The molecular structure of this compound is characterized by a tricyclic framework with three fused cycloalkane rings3. The molecule also contains several methyl groups attached to the ring system3.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, similar tricyclic compounds are known to undergo various types of reactions, including addition, substitution, and rearrangement reactions1.Physical And Chemical Properties Analysis
This compound has a molecular weight of 204.35 g/mol2. Other physical and chemical properties such as boiling point, melting point, solubility, and spectral data are not provided in the search results3.Scientific Research Applications
Catalyst and Acceleration in Chemical Reactions
- The compound 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a novel and active catalyst that accelerates the methylation reaction of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions. Microwave irradiation further enhances this rate (Shieh, Dell, & Repic, 2001).
Crystallographic Studies
- X-ray crystallography has been used to determine the structure and conformation of similar tricyclo compounds, highlighting their orthorhombic crystal structures and distinct conformational characteristics (Hebda, Szykuła, Głowiak, & Orpiszewski, 1991).
Natural Product Isolation
- Compounds structurally related to (1S,6S,7R)-2,6,8,8-Tetramethyltricyclo[5.2.2.01,6]undec-2-ene have been isolated from natural sources like Psiadia anchusifolia, with their structures confirmed through NMR studies and X-ray crystallographic analysis (Gauvin et al., 2004).
Photolytic and Rearrangement Studies
- Photolysis studies of structurally related compounds show that they can undergo rearrangements with primary amines, offering insights into novel chemical pathways and transformations (Nair, Sudhir, Joly, & Rath, 1999).
Synthesis and Biogenetic-Type Cyclization
- The compound has been used in the biogenetic-type cyclization of related tricyclic compounds, leading to the synthesis of structurally complex alcohols with specific stereochemistry (Naemura, Hasegawa, Miyabe, & Chikamatsu, 1992).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it2.
Future Directions
The future directions for the study and application of this compound are not specified in the search results. However, tricyclic compounds like this one are often subjects of research in organic chemistry due to their complex structures and potential applications1.
Please note that the information provided is based on the available search results and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.
properties
IUPAC Name |
(1S,6S,7R)-2,6,8,8-tetramethyltricyclo[5.2.2.01,6]undec-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11-6-5-8-14(4)12-7-9-15(11,14)10-13(12,2)3/h6,12H,5,7-10H2,1-4H3/t12-,14+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJQJJWNFDNQGZ-SNPRPXQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C13CCC2C(C3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@@]2([C@]13CC[C@@H]2C(C3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746610 | |
Record name | (-)-alpha-Neoclovene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,6S,7R)-2,6,8,8-Tetramethyltricyclo[5.2.2.01,6]undec-2-ene | |
CAS RN |
4545-68-0 | |
Record name | (-)-alpha-Neoclovene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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